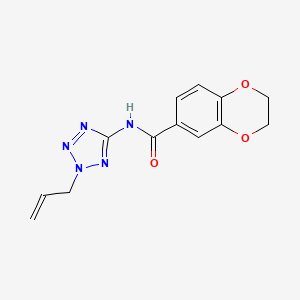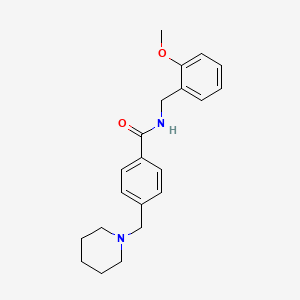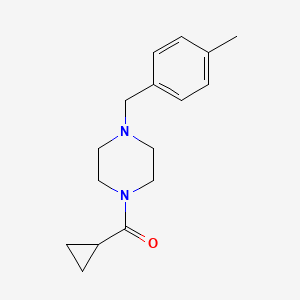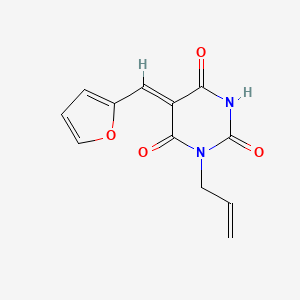
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12454906 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research on thiazole derivatives, including compounds structurally similar to 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, has shown significant promise in antimicrobial and cytotoxic applications. A study by Dawbaa et al. (2021) synthesized novel thiazole derivatives and tested them for antimicrobial activity and cytotoxic effects against various human and mouse cell lines, with some showing high potency and selectivity (Dawbaa et al., 2021).
Psychotropic and Anti-Inflammatory Activities
Compounds similar to the one have also been explored for psychotropic and anti-inflammatory properties. Zablotskaya et al. (2013) synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).
Herbicidal Activity
Thiazole derivatives have also demonstrated potential in the field of agriculture, particularly as herbicides. Liu and Shi (2014) reported on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Anti-HIV Activity
Another area of research involves the exploration of thiazole derivatives for anti-HIV activity. Danel et al. (1998) investigated 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones as analogues of HEPT, finding some compounds active against HIV-1 (Danel et al., 1998).
Anticancer Agents
Thiazole derivatives have been synthesized and evaluated as potential anticancer agents. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, showing potent anticancer activities against certain cancer cell lines (Gomha et al., 2017).
5-Lipoxygenase Inhibitors
In the field of inflammatory disorders, (methoxyalkyl)thiazoles have been identified as potent, selective, and orally active 5-lipoxygenase inhibitors, as reported by Bird et al. (1991) (Bird et al., 1991).
Synthesis and Characterization Studies
Various synthesis and characterization studies have been conducted on thiazole derivatives, providing insights into their potential applications in drug discovery. For instance, Gomha et al. (2016) synthesized bi-heterocycles with potent anti-tumor activities (Gomha et al., 2016).
Anticonvulsant Agents
Thiazole derivatives have been explored for their anticonvulsant properties. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, with some showing protection against induced convulsions (Farag et al., 2012).
Urease Inhibition
Research by Abbasi et al. (2020) developed novel bi-heterocyclic propanamides as potent inhibitors of urease, an enzyme involved in various physiological processes, and found them to be less cytotoxic (Abbasi et al., 2020).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-10-18-16(22-11)19-15(20)17(2,3)21-14-8-7-12-5-4-6-13(12)9-14/h7-10H,4-6H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFWBZCBKFAZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-butyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4613837.png)
![1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one](/img/structure/B4613839.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide](/img/structure/B4613848.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4613877.png)
![N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4613884.png)
![N-benzyl-N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4613890.png)

![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4613910.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4613924.png)
